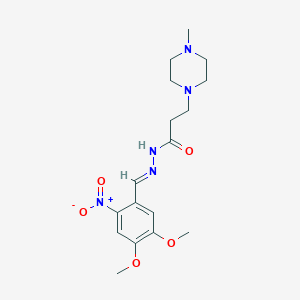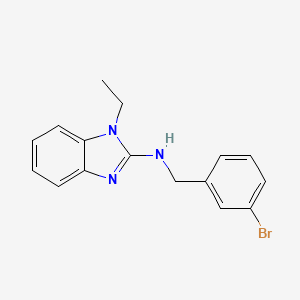
2-(2-chlorophenyl)indolizine
Vue d'ensemble
Description
2-(2-chlorophenyl)indolizine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the indolizine family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
Synthesis and Potential Applications
- Novel Synthesis for Tropical Diseases: Indolizine derivatives, such as isoxazoline indolizine amides, have been synthesized for potential applications in treating tropical diseases. These compounds were strategically synthesized using indolizine core structures as intermediates for efficient derivatization (Zhang et al., 2014).
Biological and Medicinal Applications
- Anticonvulsant and Anti-inflammatory Activities: Some indolizine derivatives have demonstrated anticonvulsant and anti-inflammatory activities. This includes various benzofuran-based heterocycles synthesized through reactions with pyridinium bromide and activated alkenes and acetylenes (Dawood et al., 2006).
- Potential Anti-inflammatory Agents: p-Substituted 1,2-diphenylindolizines have been prepared to investigate their potential as anti-inflammatory agents. Their syntheses were achieved via the Chichibabin-Stepanow synthesis (Kállay & Doerge, 1972).
- Anticancer Properties of Indolizine-Chalcone Hybrids: Indolizine-chalcone hybrids have been evaluated for their anticancer effect. Certain hybrids showed potential in inducing caspase-dependent apoptosis in human lymphoma cells (Park et al., 2018).
Optical and Fluorescence Applications
- Fluorescent Properties in Biomedical Applications: Indolizine derivatives, particularly indolizino[3,2-c]quinolines, have been synthesized and exhibited unique optical properties. These properties suggest their suitability as fluorescent probes in aqueous systems, useful in various biomedical applications (Park et al., 2015).
Synthesis and Chemical Properties
- Electrochemical Synthesis and Fluorescence Spectra: Indolizines synthesized through electrochemical reduction demonstrate intense fluorescence both in solution and crystalline state. This property is significant for applications in materials science (Troll et al., 1997).
- Synthesis Methods for Various Applications: Efficient synthesis of indolizines through Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with various nucleophiles has been developed. This method is significant for creating indolizines for diverse applications (Liu et al., 2015).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)indolizine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-14-7-2-1-6-13(14)11-9-12-5-3-4-8-16(12)10-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHNWLJMMYWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5821262.png)




![2-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]benzohydrazide](/img/structure/B5821318.png)

![2-[(2-oxo-2-phenylethyl)sulfonyl]-N-phenylacetamide](/img/structure/B5821329.png)